7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a chromeno ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Chromeno refers to a class of chemical compounds consisting of a benzene and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have aromaticity due to the pyrrole and chromeno rings, and the bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could make the compound relatively heavy and possibly more reactive .Scientific Research Applications
- This compound can serve as a precursor for various transformations, including Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations .
- This transformation is valuable but previously unknown. It allows the addition of a hydroxymethyl group to alkenes in an anti-Markovnikov manner, expanding synthetic possibilities .
- Additionally, the protodeboronation played a role in the formal total synthesis of δ-®-coniceine (an alkaloid) and indolizidine 209B (a natural product) .
- For instance, the Fischer indole synthesis using a related compound led to the formation of tricyclic indoles, which can be further modified into diverse derivatives .
Organic Synthesis Building Block
Anti-Markovnikov Alkene Hydromethylation
Total Synthesis of Natural Products
Indole Derivatives
Chemical Properties and Custom Synthesis
Mechanism of Action
properties
IUPAC Name |
7-bromo-2-(2-hydroxyethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c20-12-6-7-14-13(10-12)17(23)15-16(11-4-2-1-3-5-11)21(8-9-22)19(24)18(15)25-14/h1-7,10,16,22H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRUHJGSVPQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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